Ethyl 2-(benzylamino)cyclopentanecarboxylate

描述

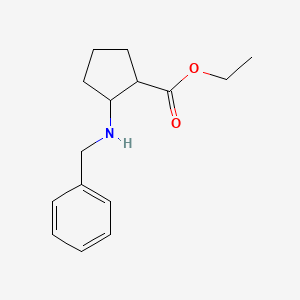

Ethyl 2-(benzylamino)cyclopentanecarboxylate (CAS: 1033755-97-3) is a cyclopentane-derived organic compound with the molecular formula C₁₅H₂₁NO₂ (molecular weight: 247.338 g/mol). Its structure features a cyclopentane ring substituted at the 2-position with a benzylamino group (–NH–CH₂C₆H₅) and an ethyl ester (–COOEt) at the 1-position. Notably, the compound has two undefined stereocenters (at the cyclopentane carbons), which distinguishes it from resolved stereoisomers used in enantioselective syntheses .

This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical research.

属性

IUPAC Name |

ethyl 2-(benzylamino)cyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-18-15(17)13-9-6-10-14(13)16-11-12-7-4-3-5-8-12/h3-5,7-8,13-14,16H,2,6,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQOIBAPZYNAPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30727470 | |

| Record name | Ethyl 2-(benzylamino)cyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30727470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033755-97-3 | |

| Record name | Ethyl 2-(benzylamino)cyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30727470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(benzylamino)cyclopentanecarboxylate typically involves the reaction of cyclopentanone with benzylamine, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

化学反应分析

Types of Reactions: Ethyl 2-(benzylamino)cyclopentanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products:

Oxidation: Formation of cyclopentanone derivatives.

Reduction: Formation of cyclopentanol derivatives.

Substitution: Formation of substituted cyclopentanecarboxylates.

科学研究应用

Organic Synthesis

Ethyl 2-(benzylamino)cyclopentanecarboxylate serves as an important intermediate in organic synthesis. Its structure allows for various chemical transformations, making it valuable for creating complex molecules. The compound can undergo:

- Oxidation : Using agents like potassium permanganate or chromium trioxide to form ketones or carboxylic acids.

- Reduction : Employing lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

- Substitution Reactions : Where the benzylamino group can be replaced by other nucleophiles, facilitating the synthesis of diverse derivatives.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential biological activities. It acts as a precursor for synthesizing bioactive molecules, including drug candidates. Key areas of research include:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit pathways involved in tumor growth and metastasis, particularly through modulation of kinase activity relevant to cancer treatment.

- Biological Interactions : The compound's interactions with biological targets such as enzymes and receptors are under investigation to develop new therapeutic agents.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its applications include:

- Synthesis of Polymers and Resins : The compound is used to create advanced materials with specific properties tailored for various industrial applications.

- Production of Fine Chemicals : It serves as an intermediate in the synthesis of other valuable compounds.

Case Studies and Research Findings

Several studies have been conducted to explore the applications and efficacy of this compound:

- A study published in a peer-reviewed journal demonstrated its potential as an antitumor agent by inhibiting specific kinases involved in cancer progression. The findings indicated that modifications to the benzylamino group could enhance biological activity against various cancer cell lines.

- Another research effort focused on its use in synthesizing novel polymeric materials that exhibit improved mechanical properties and thermal stability, showcasing its versatility in industrial applications.

作用机制

The mechanism of action of Ethyl 2-(benzylamino)cyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations: Fluorinated Analogues

Ethyl (1R,2S)-2-(4-fluorobenzylamino)cyclopentanecarboxylate (CAS: 1033755-81-5) replaces the benzyl group with a 4-fluorobenzyl substituent. The fluorine atom introduces electronegativity, altering electronic properties and lipophilicity. This modification can enhance binding affinity to biological targets (e.g., enzymes or receptors) by stabilizing charge interactions .

Key Differences :

- Molecular Formula: C₁₅H₂₀FNO₂ (261.33 g/mol).

- Stereochemistry : Defined (1R,2S) configuration, enabling enantioselective applications.

- Applications : Preferred in medicinal chemistry for targeted therapies due to improved pharmacokinetics.

Stereochemical Analogues

Ethyl (1R,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate (from ) features a phenethylamino group (–NH–CH(CH₃)C₆H₅) instead of benzylamino. The stereochemical resolution using (2S,3S)-dibenzoyl-D-tartaric acid highlights its use in asymmetric synthesis.

Key Differences :

Functional Group Modifications

Ethyl 2-benzamidocyclopentene-1-carboxylate

This compound (CAS: 18227-13-9) replaces the benzylamino group with a benzamide (–NH–COC₆H₅). The amide group enhances hydrogen-bonding capacity, improving interactions with polar targets. Additionally, the cyclopentene ring introduces conjugation, affecting UV-Vis absorption properties .

Key Differences :

- Molecular Formula: C₁₅H₁₇NO₃ (259.30 g/mol).

- Reactivity : The amide is less nucleophilic than the amine, altering reaction pathways.

Ethyl 2-amino-1-cyclopentene-1-carboxylate

This analogue (CAS: 7149-18-0) lacks the benzyl substituent and features a cyclopentene ring. The double bond increases planarity, influencing π-π stacking interactions in drug design .

Key Differences :

- Molecular Formula: C₈H₁₁NO₂ (153.18 g/mol).

- Applications : Simpler structure used in scaffold development for small-molecule libraries.

Data Table: Structural and Functional Comparisons

生物活性

Ethyl 2-(benzylamino)cyclopentanecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, pharmacological evaluations, and comparisons with related compounds.

Chemical Structure and Synthesis

This compound can exist in two isomeric forms: cis and trans. The cis isomer has been identified as the biologically active form. The synthesis involves several steps, including the regioselective C-alkylation of 2-carbomethoxycyclopentanone, followed by reductive amination to yield the desired compound. The overall yield from these synthetic routes typically ranges between 41% to 85% depending on the specific conditions used in each step .

Synthesis Overview

| Step | Reaction Type | Yield (%) | Notes |

|---|---|---|---|

| 1 | C-alkylation | 87 | Using ethyl bromoacetate and potassium carbonate |

| 2 | Reductive amination | Major product yield varies | Involves benzylamonium acetate and sodium cyanoborohydride |

| 3 | Chemoselective reduction | 85 | Sodium borohydride in isobutanol |

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including receptors and enzymes. The benzylamino group facilitates hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity. Research indicates that the compound may modulate signal transduction pathways, which are critical for various cellular processes.

Pharmacological Evaluations

In vitro studies have demonstrated that this compound exhibits neuroactive properties. For instance, it has been tested using the patch-clamp technique on hippocampal neurons, showing effects on synaptic transmission mediated by neurotransmitters like glutamate and GABA. However, comparative studies suggest that while it demonstrates some neuroactivity, it may not be as effective as other similar compounds due to steric constraints introduced by its structure .

Case Studies

- Neuroactive Compound Evaluation : A study evaluated a related compound's effects on synaptic transmission in cultured hippocampal neurons. Although the compound showed some activity, it was concluded that modifications to its structure could enhance its pharmacological profile .

- Comparative Analysis : In comparison with similar compounds such as cis-Ethyl 2-(methylamino)cyclopentanecarboxylate, this compound exhibited distinct biological properties due to its unique benzylamino group configuration.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound (cis) | Chiral Isomer | Active in neurotransmission |

| Ethyl 2-(methylamino)cyclopentanecarboxylate | Methyl Substituent | Varies; less active |

| trans-Ethyl 2-(benzylamino)cyclopentanecarboxylate | Trans Isomer | Potentially less active |

常见问题

Basic: How can the synthesis of ethyl 2-(benzylamino)cyclopentanecarboxylate be optimized for higher yields?

Answer:

Key factors include solvent selection, reaction time, and purification techniques. Evidence from related esters (e.g., ethyl 4-(2-(benzylamino)-2-phenylethyl)benzoate) suggests that extended reaction times (e.g., 24 hours) and column chromatography with solvent gradients (e.g., n-pentane:EtOAc = 9:1) improve yields by minimizing side products . Pre-activation of intermediates, such as using N-benzyl-protected amines, may also enhance reaction efficiency. Comparative studies of cyclopentanecarboxylate derivatives highlight the importance of stoichiometric control of benzylamine and cyclopentanecarboxylic acid precursors to avoid over-alkylation .

Advanced: What strategies address stereochemical challenges in synthesizing enantiopure this compound?

Answer:

Stereoselective synthesis requires chiral catalysts or auxiliaries. For cyclopentane derivatives, asymmetric hydrogenation or enzymatic resolution methods are effective. Evidence from trans-2-carbamide-cyclopentanol synthesis shows that chiral auxiliaries like (S)- or (R)-proline derivatives can induce enantioselectivity during cyclopentane ring formation . Advanced purification via chiral HPLC or crystallization with diastereomeric salts (e.g., tartaric acid derivatives) is critical for isolating enantiopure products. Computational modeling (DFT studies) can predict favorable transition states to guide catalyst design .

Basic: What analytical methods are recommended for characterizing this compound?

Answer:

Standard characterization includes:

- NMR spectroscopy : and NMR to confirm the benzylamino group (δ ~7.3 ppm for aromatic protons) and ester carbonyl (δ ~170 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) or SFCMS to verify molecular ion peaks (e.g., [M+H] at m/z 276.16) .

- FT-IR : Peaks at ~1730 cm (ester C=O) and ~3300 cm (N-H stretch) validate functional groups .

Advanced: How can computational tools aid in predicting the reactivity of this compound?

Answer:

Density Functional Theory (DFT) calculations assess reaction pathways, such as cyclopentane ring strain or benzylamine nucleophilicity. Databases like PISTACHIO and REAXYS provide historical reaction data to predict feasible synthetic routes . Machine learning models (e.g., relevance heuristics) prioritize precursors based on similarity scores (e.g., 0.71–0.76 for analogous esters) . Retrosynthesis algorithms identify optimal disconnections, such as cleaving the ester bond to simplify intermediate synthesis .

Basic: What are common side reactions during synthesis, and how can they be mitigated?

Answer:

Common issues include:

- Over-alkylation : Excess benzylamine leads to di-benzylated byproducts. Mitigation: Use controlled stoichiometry (1:1 molar ratio) and monitor via TLC .

- Ester hydrolysis : Acidic/basic conditions hydrolyze the ester. Mitigation: Employ anhydrous solvents (e.g., THF) and inert atmospheres .

- Ring-opening : Cyclopentane strain may cause fragmentation. Mitigation: Avoid strong acids/bases and use mild reagents (e.g., DCC for coupling) .

Advanced: How do structural modifications (e.g., substituents on the cyclopentane ring) impact biological activity?

Answer:

Substituents alter steric and electronic properties. For example:

- Electron-withdrawing groups (e.g., nitro) enhance stability but reduce amine nucleophilicity.

- Bulkier groups (e.g., tert-butyl) increase steric hindrance, affecting binding to biological targets like ferroptosis inhibitors .

Evidence from ferrostatins shows that cyclopentane derivatives with benzylamino groups exhibit potent cell death inhibition, suggesting the benzyl moiety is critical for target engagement .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of amine vapors.

- Protective gear : Nitrile gloves and goggles prevent skin/eye contact.

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

Advanced: How can kinetic studies improve understanding of the compound’s reactivity?

Answer:

Kinetic profiling via stopped-flow NMR or UV-Vis spectroscopy quantifies reaction rates. For example, monitoring benzylamine consumption over time reveals rate laws and activation energies. Eyring plots (ln(k/T) vs. 1/T) determine thermodynamic parameters (ΔH‡, ΔS‡) for cyclopentane ring closure . Isotope labeling (e.g., -benzylamine) traces mechanistic pathways, such as SN2 vs. SN1 alkylation .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

this compound is moderately polar. Recommended systems:

- Ethyl acetate/hexane (1:3) for high-purity crystals.

- Dichloromethane/methanol (5:1) for removing polar impurities.

Crystallization success depends on slow cooling (1°C/min) to form well-defined lattices .

Advanced: What role does this compound play in medicinal chemistry, particularly in protease inhibition?

Answer:

The cyclopentane scaffold mimics peptide β-strands, making it a protease inhibitor candidate. The benzylamino group likely interacts with hydrophobic enzyme pockets, as seen in ferrostatins targeting stroke-related cell death . Structure-activity relationship (SAR) studies show that substituting the ester with amides (e.g., ethyl → tert-butyl carbamate) modulates bioavailability and binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。